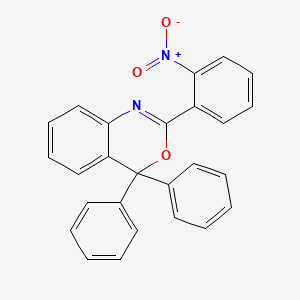

2-(2-硝基苯基)-4,4-二苯基-4H-3,1-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to 2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, typically involves intramolecular cyclization reactions. For instance, the intramolecular Michael addition of certain precursors can yield various benzoxazine derivatives in good yields (Masuoka et al., 1986).

Molecular Structure Analysis

The molecular and crystal structures of related benzoxazine compounds have been elucidated using X-ray diffraction techniques. These studies reveal detailed insights into the molecular geometry, including bond lengths and angles, as well as the presence of intramolecular hydrogen bonds that can influence the compound's properties (Utenyshev et al., 2001).

Chemical Reactions and Properties

Benzoxazine compounds, including nitro-substituted derivatives, exhibit interesting chemical reactivity due to their structural features. The presence of a nitro group can affect the strength of intramolecular hydrogen bonds, influencing the compound's luminescence properties. The position of the nitro group is crucial in determining these properties (Loseva et al., 1972).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as their luminescence characteristics, can be significantly influenced by their molecular structure. Studies have shown that the luminescence properties of nitro-substituted benzoxazines are associated with the strength of the intramolecular hydrogen bond, with the luminescence maximum shifting to the short-wave region as the bond becomes stronger (Loseva et al., 1972).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies involving derivatives like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have provided insights into their vibrational properties, stability, and reactivity through experimental and theoretical analyses, including Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier molecular orbital calculations (Castillo et al., 2017).

科学研究应用

合成和除草剂活性

苯并恶嗪衍生物,包括与2-(2-硝基苯基)-4,4-二苯基-4H-3,1-苯并恶嗪相关的那些,已被探索其在新型二苯醚除草剂开发中的潜力。这些化合物对单子和双子叶植物物种表现出显着的除草剂活性,展示了结构修饰对增强生物活性的重要性。已发现将特定的取代基,例如氟原子,引入苯并恶嗪环结构中会显着影响其除草剂功效,强调了化学合成在新农药开发中的作用 (Sumida 等,1995 年)。

生物活性

对 3,4-二氢-2H-1,4-苯并恶嗪-2-乙酸酯和相关化合物的研究证明了苯并恶嗪衍生物在药理学中的广泛潜力。一些合成的化合物显示出相当大的抗焦虑和抗惊厥活性,这为治疗剂的开发开辟了新的途径。该研究展示了苯并恶嗪中结构多样性的重要性及其对生物活性的潜在影响 (Masuoka 等,1986 年)。

分子电子学

含有硝胺氧化还原中心的苯并恶嗪衍生物已被用于创建具有高开/关比和负差分电阻的分子电子器件。这种应用强调了这些化合物在电子学用高级材料开发中的潜力,展示了它们超越传统化学应用的多功能性 (Chen 等,1999 年)。

功能化芳香族化合物的合成

在苯环上具有吸电子取代基的 4H-1,2-苯并恶嗪的合成说明了苯并恶嗪衍生物作为生产氧官能化芳香族化合物的中间体的作用。这项研究突出了苯并恶嗪在有机化学中的合成效用,提供了一种生成功能化分子的新方法,该分子在各种化工行业中具有潜在应用 (Nakamura 等,2003 年)。

属性

IUPAC Name |

2-(2-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-28(30)24-18-10-7-15-21(24)25-27-23-17-9-8-16-22(23)26(31-25,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNUEANQJJSNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5501652.png)

![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501659.png)